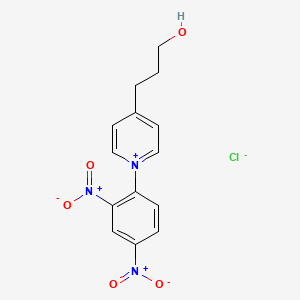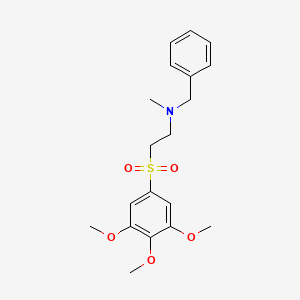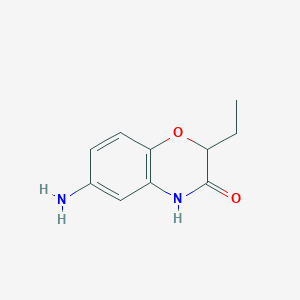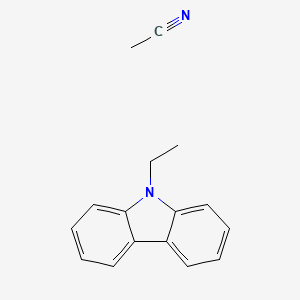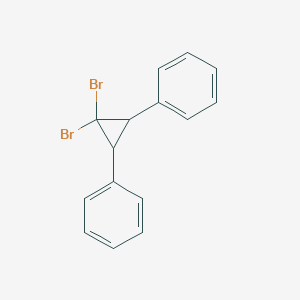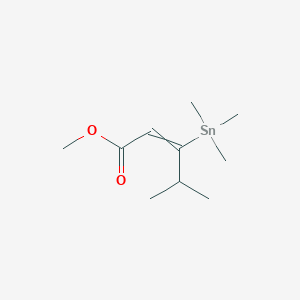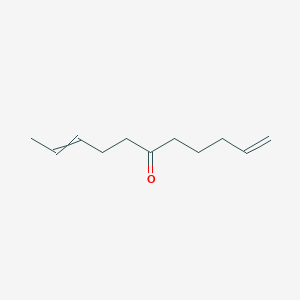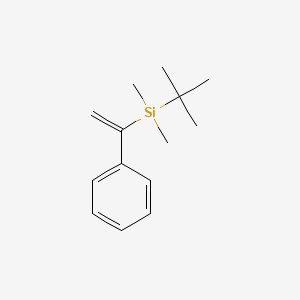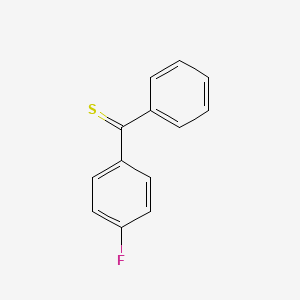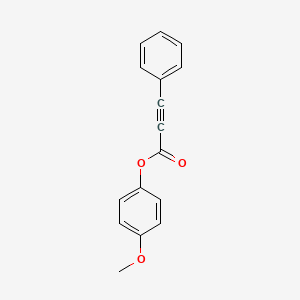
4-Methoxyphenyl 3-phenylprop-2-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxyphenyl 3-phenylprop-2-ynoate is an organic compound with the molecular formula C16H12O3. It is a derivative of phenylpropynoate, characterized by the presence of a methoxy group (-OCH3) attached to the phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 3-phenylprop-2-ynoate can be achieved through several methods. One common approach involves the reaction of 4-methoxyphenylacetylene with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the coupling reactions, ensuring high efficiency and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxyphenyl 3-phenylprop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxyacetophenone.
Reduction: Formation of 4-methoxyphenyl 3-phenylprop-2-ene or 4-methoxyphenyl 3-phenylpropane.
Substitution: Formation of brominated or nitrated derivatives of the compound.
Aplicaciones Científicas De Investigación
4-Methoxyphenyl 3-phenylprop-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-Methoxyphenyl 3-phenylprop-2-ynoate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxyphenylacetylene
- Phenylacetyl chloride
- 4-Methoxybenzoic acid
- 4-Methoxyacetophenone
Uniqueness
4-Methoxyphenyl 3-phenylprop-2-ynoate is unique due to its specific structural features, such as the presence of both methoxy and phenylpropynoate groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Propiedades
Número CAS |
104213-86-7 |
|---|---|
Fórmula molecular |
C16H12O3 |
Peso molecular |
252.26 g/mol |
Nombre IUPAC |
(4-methoxyphenyl) 3-phenylprop-2-ynoate |
InChI |
InChI=1S/C16H12O3/c1-18-14-8-10-15(11-9-14)19-16(17)12-7-13-5-3-2-4-6-13/h2-6,8-11H,1H3 |
Clave InChI |
XUYUGLCQEYFOOA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)OC(=O)C#CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


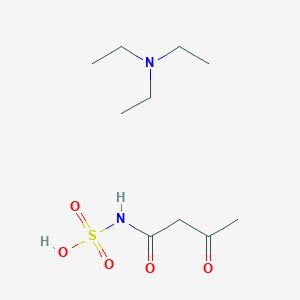
![7-chloro-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B14336217.png)
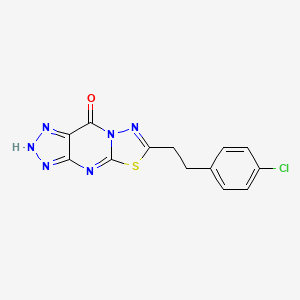
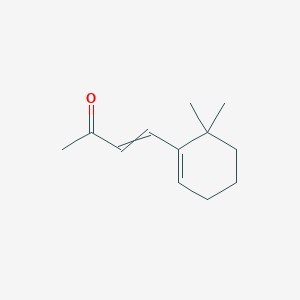
![7-Oxabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B14336225.png)
